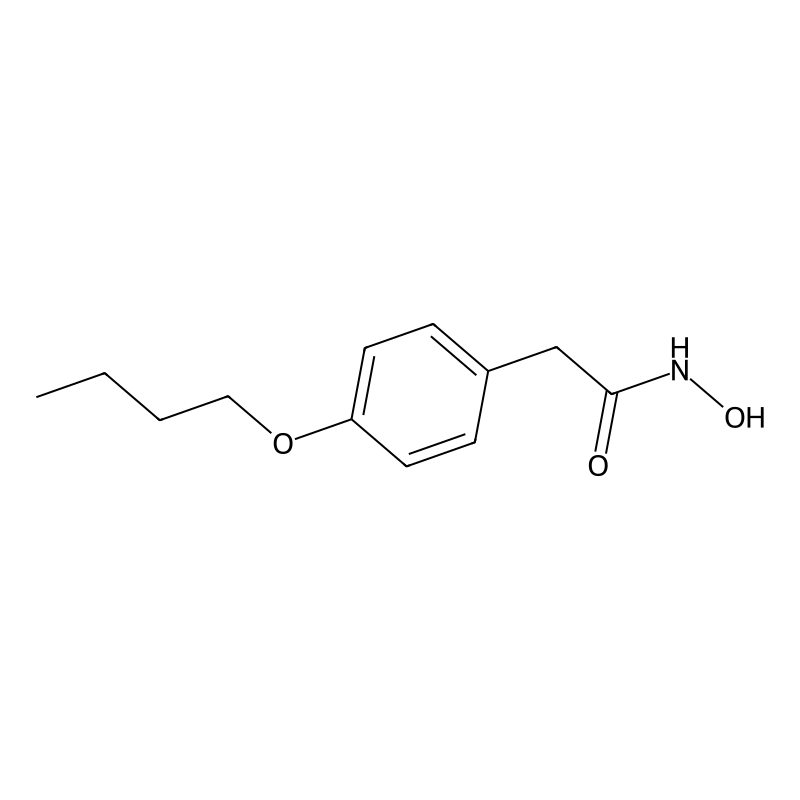

Bufexamac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Immiscible

Synonyms

Canonical SMILES

Bufexamac mechanism of action COX inhibition

The Cyclooxygenase (COX) Enzyme System

Cyclooxygenase (COX) enzymes are the primary pharmacological targets for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). They catalyze the first committed step in the biosynthesis of prostanoids, which include prostaglandins (PGs) and thromboxane A2 (TXA2) from arachidonic acid (AA) [1] [2] [3]. This process is central to inflammation, pain, and fever.

The following diagram illustrates the arachidonic acid pathway and the site of action for COX inhibitors:

Arachidonic acid pathway: COX enzymes convert AA to prostanoids; NSAIDs inhibit this process.

COX-1 vs. COX-2: Physiological and Pathological Roles

There are two main isoforms of the COX enzyme, COX-1 and COX-2, which have distinct but sometimes overlapping functions [1] [4] [2].

| Enzyme | Primary Role | Expression Pattern | Key Physiological Functions |

|---|---|---|---|

| COX-1 | Housekeeping | Constitutive (baseline) | Gastric mucosa cytoprotection, platelet aggregation (TXA2), regulation of renal blood flow [5] [4] [2]. |

| COX-2 | Inducible / Adaptive | Induced by inflammatory stimuli (cytokines, mitogens) | Mediates inflammation, pain, fever; also involved in adaptation (wound healing, bone metabolism) [4] [2]. |

The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily achieved through the inhibition of COX-2. Conversely, the inhibition of COX-1 is largely responsible for unwanted side effects, particularly in the gastrointestinal tract [1] [3].

Structural Basis for COX Inhibition and Selectivity

The overall structures of COX-1 and COX-2 are highly similar, but key amino acid differences in the active site allow for the design of selective inhibitors [4] [2] [3].

| Residue Position | COX-1 | COX-2 | Consequence for COX-2 |

|---|---|---|---|

| 523 | Isoleucine (Ile, bulky) | Valine (Val, small) | Creates a larger, more accessible side pocket [2] [3]. |

| 513 | Histidine (His) | Arginine (Arg) | Provides a polar environment for interaction with specific inhibitor groups (e.g., sulfonamides) [2]. |

Selective COX-2 inhibitors (coxibs), such as celecoxib, are designed to exploit this larger side pocket, often featuring bulky, rigid ring systems and polar sulfonamide or sulfone groups that can interact with Arg513 [5] [4]. Non-selective inhibitors like ibuprofen are typically smaller and bind in the main channel without accessing this side pocket [6].

Adverse Effects of COX Inhibitors

The inhibition of COX isoforms directly explains the major adverse effect profiles of these drugs [1].

| Adverse Effect | Primary COX Isoform Involved | Underlying Mechanism |

|---|---|---|

| Gastrointestinal (GI) | COX-1 | Loss of cytoprotective prostaglandins (PGE2, PGI2) in the stomach, leading to decreased mucus/bicarbonate secretion and mucosal blood flow. Can cause dyspepsia, ulceration, bleeding, and perforation [1]. |

| Cardiovascular | COX-2 | Selective inhibition disrupts the balance between pro-thrombotic TXA2 (from platelets, COX-1) and anti-thrombotic PGI2 (from endothelium, COX-2), increasing the risk of thrombosis, myocardial infarction, and stroke [1] [7]. |

| Renal | COX-1 & COX-2 | Inhibition of prostaglandins that maintain renal blood flow, particularly in compromised states. Can lead to fluid retention, hypertension, and acute renal failure [1]. |

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure- ... [brieflands.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure ... [pmc.ncbi.nlm.nih.gov]

- 4. Design and Development of COX-II Inhibitors [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationships for the synthesis of selective ... [pmc.ncbi.nlm.nih.gov]

- 6. THE STRUCTURE OF IBUPROFEN BOUND TO ... [pmc.ncbi.nlm.nih.gov]

- 7. Cox-2 inhibitors – Knowledge and References [taylorandfrancis.com]

Bufexamac Profile and Regulatory Status

The table below summarizes core information about bufexamac from the search results.

| Attribute | Description |

|---|---|

| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID); Class IIb Histone Deacetylase (HDAC) Inhibitor [1] [2] [3] |

| Historical & Approved Uses | Topical/rectal treatment of subacute/chronic eczema, atopic dermatitis, sunburn, minor burns, itching, hemorrhoids (in combination with anesthetics) [1] [2] |

| Investigational Uses | Therapy for Alzheimer's disease (preclinical research) [3] [4] |

| Mechanism of Action | Dual action: inhibits Cyclooxygenase (COX-1 & COX-2) and selectively inhibits Class IIb HDACs (HDAC6 and HDAC10) [1] [2] [3] |

| Status in US, Canada & EU | Withdrawn or not approved (Due to high prevalence of allergic contact dermatitis) [1] [2] |

Dual Mechanism of Action

This compound exerts its effects through two primary pharmacological pathways:

- Cyclooxygenase (COX) Inhibition: As an NSAID, this compound inhibits COX-1 and COX-2 enzymes, reducing the production of prostaglandins that mediate inflammation, pain, and fever [1] [5] [6]. This mechanism underpins its traditional use in inflammatory skin conditions.

- Class IIb HDAC Inhibition: this compound selectively inhibits histone deacetylases HDAC6 and HDAC10 [2] [3]. This epigenetic action increases histone and α-tubulin acetylation, which is implicated in modulating gene expression and cellular processes relevant to neuroinflammation and neurodegeneration [3] [4].

The following diagram illustrates these parallel pathways and their physiological effects:

This compound's dual mechanisms target inflammation and epigenetic regulation.

Experimental Protocol in Alzheimer's Disease Research

A recent preclinical study investigated the effects of this compound on an Aβ-induced rat model of Alzheimer's disease [3] [4]. The detailed methodology is as follows:

- Animal Model: Male rats were injected with Aβ25–35 to induce Alzheimer's-like symptoms [3] [4].

- Treatment: Rats were treated with 20 μg/rat of this compound for 8 days [3] [4].

- Behavioral Assessments: Cognitive function, depression, and anxiety were evaluated using standardized behavioral tests [3].

- Molecular & Morphological Analyses:

- Western Blotting: Detected protein expression levels related to neuroinflammation (GFAP, Iba1), histone and α-tubulin acetylation, and proteins in the stromal interaction molecule (STIM) pathway [3] [4].

- ELISA: Measured monoamine oxidase (MAO) enzyme activity [3].

- H&E Staining: Assessed morphological changes, healthy neuron count, and neuronal structure in the hippocampus [3].

The experimental workflow from the study is summarized below:

Workflow for evaluating this compound in Alzheimer's disease model.

Analytical Determination Method

An electrochemical method was developed for the sensitive determination of this compound, which could be applicable in pharmaceutical and research settings [7].

- Technique: Differential Pulse Voltammetry (DPV) using a Glassy Carbon Electrode (GCE) [7].

- Linear Range: ( 6.0 \times 10^{–6} ) M to ( 1.0 \times 10^{–4} ) M (in standard solution) [7].

- Sensitivity:

- Application in Biological Media: The method was successfully validated for quantifying this compound in commercial human serum samples, with a linear range of ( 8.0 \times 10^{–6} ) M to ( 1.0 \times 10^{–4} ) M and an LOD of ( 1.59 \times 10^{–7} ) M [7].

Critical Safety Information

For research involving this compound, note its significant safety concern:

- Contact Dermatitis: The primary reason for its withdrawal from markets in Europe and other regions is a high prevalence of allergic contact dermatitis [1] [2] [5]. Skin reactions were often severe and protracted, making it difficult to distinguish from the condition being treated [2].

Conclusion for Research Professionals

This compound presents a compelling case for drug repurposing. While its future as a topical anti-inflammatory is limited due to safety issues, its selective inhibition of Class IIb HDACs opens promising avenues for neurological drug discovery [3] [4]. The established experimental and analytical protocols provide a solid foundation for further investigation into its potential as a more targeted epigenetic therapy for Alzheimer's disease and other neurodegenerative conditions.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. Effects of this compound, a class IIb HDAC inhibitor, on ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a class IIb HDAC inhibitor, on ... [sciencedirect.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Journal of Research in Pharmacy [dergipark.org.tr]

Bufexamac pharmacokinetics absorption excretion

Known Pharmacokinetic Data for Bufexamac

The table below summarizes the key findings from a single study on rectal administration:

| Parameter | Details and Findings |

|---|---|

| Administration Route | Rectal (via Proctoparf suppositories) [1] |

| Key Finding on Absorption | No significant systemic absorption detected [1] |

| Quantitative Data | Serum concentrations of this compound and its major metabolite were below the detection limits of 0.2 μg/mL and 0.5 μg/mL, respectively [1] |

| Analytical Method | HPLC (High-Performance Liquid Chromatography) [1] |

Experimental Protocol from the Available Study

While the found study is limited, it provides an example of a real-world pharmacokinetic investigation:

- Study Population: 12 patients suffering from hemorrhoidal complaints [1].

- Dosage Form: Proctoparf suppositories containing this compound [1].

- Sampling Method: Serum concentrations were measured [1].

- Time Points: Blood samples were collected at 30, 45, and 60 minutes, as well as 2, 3, 6, 7.5, and 20 hours after administration [1].

- Analytical Technique: HPLC method was used to quantify drug and metabolite levels [1].

How to Approach the Data Gap

The lack of extensive data means that for a complete whitepaper, you would need to rely on informed estimation based on established principles. The following diagram outlines the key processes you would need to consider for a full ADME profile.

Given the data limitations for this compound, here are suggestions for your research:

- Investigate Analogous Drugs: Research the ADME profiles of drugs with similar chemical structures (e.g., other phenylacetic acid derivatives) to create a reasoned hypothetical model.

- Apply General Principles: Use fundamental pharmacokinetic concepts to outline potential behaviors. For instance, as a topical anti-inflammatory, it is often formulated for minimal absorption to reduce systemic side effects, which aligns with the finding of negligible rectal absorption [1]. Its metabolism likely involves pathways common to many xenobiotics, primarily in the liver through Phase I (e.g., CYP450) and Phase II (e.g., UGT) reactions [2] [3].

- Search for Older or Non-English Literature: The available study is from 1988. It may be beneficial to search specifically in German-language databases or older pharmaceutical archives, as this compound is an older drug that has been withdrawn from many markets.

References

Experimental Findings in Alzheimer's Disease Models

Recent preclinical studies investigate bufexamac's effects on Alzheimer's disease (AD) pathologies. The table below summarizes key experimental data and findings.

| Aspect | Experimental Detail | Key Findings |

|---|---|---|

| Animal Model | Male rats, intracerebroventricular Aβ25-35 injection [1] | Models amyloid-beta-induced AD-like pathology & behavior. |

| Treatment Regimen | 20 μg/rat of this compound; 8-day treatment [1] [2] | Improved cognitive function, reduced anxiety/depression-like behavior. |

| Neuropathology | H&E staining, Western blot, ELISA [1] | Increased healthy neuron count; reduced GFAP/Iba1 (neuroinflammation markers). |

| Molecular Mechanisms | Analysis of protein acetylation, pathways, enzymes [1] [2] | Increased histone/α-tubulin acetylation; downregulated STIM pathway; lowered Monoamine Oxidase (MAO) activity. |

The proposed mechanism of action for this compound in an Alzheimer's disease model, based on the studied literature, can be visualized as follows:

Proposed mechanism of this compound in Alzheimer's disease models.

Technical and Safety Profile

- Chemical Properties: this compound (C12H17NO3) has a molecular weight of 223.27–223.30 g/mol [3] [4] [5]. It is a carboxylic acid derivative that acts as a zinc-binding group (ZBG) to inhibit HDACs [6] [7].

- Safety and Adverse Drug Reactions (ADRs): A 2025 pharmacovigilance study includes this compound in a profile of HDAC inhibitors [7]. Its most documented risk is severe allergic contact dermatitis, which led to its withdrawal from the European and Australian markets for topical use [3] [7]. Systemic safety data is more limited compared to other HDAC inhibitors.

Interpretation and Future Directions

The research suggests this compound's value lies in its selectivity. Unlike broad-spectrum HDAC inhibitors which can cause significant side effects, targeting only Class IIb HDACs may offer a more favorable therapeutic profile for central nervous system diseases [1] [6] [7].

However, its history of topical allergic reactions necessitates extensive safety studies before considering systemic repurposing [3] [7]. Future work should focus on:

- Establishing a full dose-response relationship.

- Determining its pharmacokinetics and brain penetration in different species.

- Further validating its efficacy in other neurodegenerative models.

References

- 1. Effects of this compound , a class , on behavior and... IIb HDAC inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a class IIb HDAC inhibitor, on ... [sciencedirect.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. | CAS#:2438-72-4 | Chemsrc this compound [chemsrc.com]

- 5. suppliers & manufacturers in China this compound [chemicalbook.com]

- 6. Recent Insights into the Creation of Histone Deacetylase ... [pmc.ncbi.nlm.nih.gov]

- 7. Adverse drug reaction profiles of histone deacetylase ... [nature.com]

Bufexamac Overview and 2025 Research Focus

Once used as a topical non-steroidal anti-inflammatory drug (NSAID) for skin conditions like eczema and dermatitis, Bufexamac had its marketing authorizations revoked in the European Union in 2010 due to a high risk of serious contact allergic reactions and insufficient evidence of effectiveness [1]. Current research explores a completely different pathway, investigating this compound as a selective Class IIb HDAC inhibitor, with promising preclinical results for Alzheimer's Disease (AD) and related neuropsychiatric symptoms [2] [3].

The table below summarizes the core shifts in this compound research:

| Aspect | Traditional Application (Pre-2010) | 2025 Research Focus |

|---|---|---|

| Primary Mechanism | Cyclooxygenase (COX) inhibition (NSAID) [1] | Class IIb HDAC inhibition [2] [3] |

| Main Application | Topical anti-inflammatory for skin conditions [1] | Targeted therapy for neurological & psychiatric symptoms [2] [3] |

| Key Rationale | Symptom relief (redness, itching) [1] | Epigenetic modulation to address disease mechanisms [2] |

| Regulatory Status | Revoked in EU; not recommended [1] | Preclinical research phase [2] [3] |

Global Market and Regional Research Dynamics

Market analysis reports project significant growth for this compound, reflecting underlying commercial confidence in its new therapeutic applications. One market report forecasts the global this compound market to grow from $731.3 million in 2021 to $1288 million by the end of 2025, reaching $3995.17 million by 2033, with a robust CAGR of 15.2% from 2025 to 2033 [4].

The table below breaks down the projected regional market presence for 2025, which can serve as a proxy for research and commercial interest:

| Region | Projected 2025 Market Share | Key Country Breakdown (2025) |

|---|---|---|

| Europe | 38.39% (Leading region) | Germany (2.67%), France (6.90%), Sweden (18.85%), Switzerland (10.39%) [4] |

| North America | 27.01% | Canada (30.03% of NA share), Mexico (8.93% of NA share) [4] |

| Asia-Pacific | 17.06% (Fast-growing region) | China (28.02% of APAC share), Japan (26.47%), India (14.80%) [4] |

| Other Regions | South America (5.86%), Middle East (7.34%), Africa (4.34%) [4] |

It is crucial to interpret market data with caution, as another report provides a significantly more conservative estimate, projecting the market to be worth USD 45 million in 2024 with a much lower CAGR of 3.5% [7]. This discrepancy underscores the speculative nature of forecasting a market in transition.

Detailed Experimental Protocols in Neurological Research

Recent preclinical studies have established detailed protocols to evaluate this compound's efficacy in Alzheimer's models, focusing on behavioral, biochemical, and molecular analyses.

In Vivo Model of Alzheimer's Disease

- Animal Model: Adult male Wistar or other strain rats.

- AD Induction: Intracerebroventricular (ICV) injection of amyloid-beta fragment 25-35 (Aβ25–35) to induce AD-like pathology and cognitive impairment [2] [3].

- Treatment Protocol: this compound is administered daily for 8 days following Aβ25–35 injection. A typical dose is 20 μg per rat [2].

Key Outcome Assessments and Methodologies

Researchers employ a multi-faceted approach to assess this compound's effects:

| Assessment Category | Specific Test/Method | Measured Parameters & Key Findings |

|---|---|---|

| Behavioral & Cognitive | Open-Field Test | Increased line crossings and time spent in the center, indicating reduced anxiety-like behavior [3]. |

| Molecular & Biochemical | Western Blotting, ELISA | Reduced GFAP (astrocyte marker), Iba1 (microglia marker), Glucocorticoid Receptor (GR), Corticotropin-Releasing Factor (CRF); Increased serotonin, acetylated histone/tubulin [2] [3]. |

| Cellular & Histological | H&E Staining | Ameliorated neuronal structure, increased count of healthy neurons in the hippocampus [2]. |

| Enzymatic Activity | Enzyme Activity Assays | Decreased Monoamine Oxidase (MAO) activity [2]. |

Safety and Adverse Drug Reaction (ADR) Profile

A 2025 pharmacovigilance study highlights the importance of understanding this compound's safety profile in its new context as an HDACi. The study, analyzing data from the WHO VigiAccess database, included this compound among eight HDAC inhibitors [8]. A key finding was that HDAC inhibitors with broader target profiles (pan-inhibitors) tend to have more off-target interactions and a higher burden of adverse drug reactions (ADRs), whereas more selective inhibitors may offer better safety [8]. This underscores the potential advantage of this compound's Class IIb selectivity.

This compound's Mechanism as an HDAC Inhibitor

This compound's emerging mechanism centers on its action as a selective Class IIb HDAC inhibitor, primarily targeting HDAC6 and HDAC10 [2]. This epigenetic mechanism is fundamentally different from its old NSAID action.

The following diagram illustrates the primary neuroprotective mechanism of this compound as identified in recent studies, based on findings from search results [2] [3]:

This diagram maps the primary neuroprotective mechanism of this compound identified in recent studies [2] [3]. The compound inhibits Class IIb HDAC enzymes, leading to increased histone acetylation, which in turn modulates the expression of key proteins involved in neuroinflammation, neurotransmission, and stress response, ultimately resulting in improved behavioral outcomes.

Future Research Directions and Opportunities

- Enhanced Selectivity: Further refinement of this compound's selectivity within the HDAC enzyme family could improve its efficacy and safety profile [8] [9].

- Combination Therapies: Research into combining this compound with other therapeutic agents is a promising avenue, particularly for complex diseases like cancer or Alzheimer's [10] [9].

- Drug Delivery Innovation: Developing novel delivery systems, such as nanoencapsulation or liposomal carriers, could improve brain targeting and reduce potential systemic side effects [5].

- Clinical Translation: The most critical step is advancing from promising preclinical results to clinical trials in humans to validate efficacy and safety [2] [3].

References

- 1. This compound - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Effects of this compound, a class IIb HDAC inhibitor, on ... [sciencedirect.com]

- 3. The role of this compound in reducing anxiety levels [ppj.phypha.ir]

- 4. This compound Market Report 2025 (Global Edition) [cognitivemarketresearch.com]

- 5. North America this compound Market Size 2026 | Trends, Key ... [linkedin.com]

- 6. Japan this compound Market Size 2026 | AI Integration & ... [linkedin.com]

- 7. This compound Market By Type, By Application, By Geographic ... [marketsizeandtrends.com]

- 8. Adverse drug reaction profiles of histone deacetylase ... [pmc.ncbi.nlm.nih.gov]

- 9. Recent Insights into the Creation of Histone Deacetylase ... [mdpi.com]

- 10. Regulatory mechanism of ABCB1 transcriptional ... [frontiersin.org]

Bufexamac solubility and analytical properties

Solubility and Chemical Properties

The table below summarizes the key physicochemical and solubility data for bufexamac from reliable chemical suppliers and research literature.

| Property | Value / Description | Source / Conditions |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [2] |

| CAS Number | 2438-72-4 | [2] |

| SMILES | CCCCOc1ccc(CC(=O)NO)cc1 |

[1] |

| Mechanism of Action | COX inhibitor; specific inhibitor of class IIB histone deacetylases (HDAC6, HDAC10) [2]. | |

| Solubility in DMSO | 45 mg/mL (201.54 mM) | [2] |

| Solubility in Ethanol | 3 mg/mL | [2] |

| Solubility in Water | Insoluble | [2] |

| In Vivo Formulation | 2.25 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2]. |

Analytical Methods and Protocols

For pharmaceutical and cosmetic quality control, this compound is commonly analyzed using chromatographic techniques.

HPLC Analysis as an Analytical Standard

This compound is available as a certified analytical standard for use in quantitative analysis [1].

- Application: Suitable for quantifying this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) [1].

- Procedure: While the specific method (column, mobile phase, flow rate) should be optimized in your laboratory, you can refer to the product's Certificate of Analysis (CoA) for a validated methodology [1].

Simultaneous Analysis in Cosmetics using LC-MS/MS

A modern, high-sensitivity method for detecting this compound alongside other illegal compounds in cosmetics has been published [3]. The validated protocol is summarized below:

| Parameter | Description |

|---|---|

| Objective | To simultaneously analyze 10 non-permitted atopic therapeutic compounds, including this compound, in cosmetic products [3]. |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | (Inferred) Extraction of cosmetic samples with a suitable solvent, dilution, and filtration. |

| Chromatography | Liquid chromatography separation. |

| Detection | Mass spectrometry with multiple reaction monitoring (MRM). |

| Key Performance Metrics | |

| - Limit of Detection (LOD) | 5.05 - 203.30 pg/mL (for the 10-analyte panel) [3]. |

| - Limit of Quantification (LOQ) | 15.15 - 609.90 pg/mL (for the 10-analyte panel) [3]. |

| Validation | The method was validated for specificity, linearity, accuracy, precision, and stability [3]. |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the sample preparation and analysis of this compound, integrating the methods described above.

Workflow for this compound analysis from sample to result.

Key Considerations for Researchers

- Solvent Choice for In Vitro Studies: For cell-based assays, DMSO is a suitable solvent due to its high dissolving capacity for this compound. However, the final concentration of DMSO in cell culture media should be controlled to avoid cytotoxicity (typically <0.1-1%) [2].

- Regulatory and Safety Context: The analysis of this compound in cosmetics is critical because it is a frequent and relevant contact sensitizer and its unauthorized use in such products is a safety concern [3] [2].

- Handling and Storage: As a combustible solid, appropriate personal protective equipment (PPE) such as gloves and eyeshields is recommended when handling the pure substance [1].

References

Bufexamac in Alzheimer's Disease: Mechanisms and Therapeutic Potential

Alzheimer's disease (AD) is a progressive neurological disorder characterized by cognitive decline and neuropsychiatric symptoms. Current research suggests that Bufexamac, through its unique multi-target mechanism of action, offers a potential therapeutic approach by addressing both the pathological features and behavioral symptoms of AD [1] [2].

The therapeutic effects of this compound are primarily mediated through two key mechanisms:

- Class IIb HDAC Inhibition: This epigenetic modulation leads to increased histone and α-tubulin acetylation, which improves cognitive function and reduces anxiety- and depression-like behaviors in AD rat models [1].

- LTA4H Inhibition: This action suppresses the production of the pro-inflammatory mediator LTB4, thereby reducing neuroinflammation and neutrophil chemotaxis, which are key contributors to neurodegeneration [3].

The diagram below illustrates the signaling pathways through which this compound exerts its effects in Alzheimer's disease models:

Diagram 1: Signaling pathways of this compound in Alzheimer's disease models. This compound inhibits both HDAC IIb and LTA4H, leading to neuroprotective effects.

Summary of Experimental Data from Key Studies

The tables below summarize the key quantitative findings from recent studies on this compound.

Table 1: In Vitro and Molecular Profiling Data [1] [3]

| Parameter | Effect of this compound | Experimental System | Reference |

|---|---|---|---|

| LTA4H Aminopeptidase Activity | IC₅₀ = 15.86 μM | In vitro enzymatic assay | [3] |

| LTA4H Epoxide Hydrolase Activity | IC₅₀ = 11.59 μM | In vitro enzymatic assay | [3] |

| LTB4 Production in Neutrophils | IC₅₀ = 12.91 ± 4.02 μM | Mouse bone marrow-derived neutrophils | [3] |

| HDAC IIb Inhibition | Increased acetylated histone & α-tubulin | Aβ-induced rat model brain tissue | [1] |

| Monoamine Oxidase (MAO) Activity | Significant decrease | Aβ-induced rat model brain tissue | [1] |

Table 2: In Vivo Efficacy in Disease Models [1] [3] [2]

| Model / Outcome Measure | Effect of this compound | Model Details | Reference |

|---|---|---|---|

| Aβ-induced AD Rat Model (Cognition) | Marked improvement | Aβ₂₅‑₃₅ injected rats, 20 μg/rat for 8 days | [1] |

| Aβ-induced AD Rat Model (Anxiety) | Significant mitigation | Open-field test, increased center time | [2] |

| Aβ-induced AD Rat Model (HPA Axis) | Reduced GR and CRF levels | Amygdala tissue analysis | [2] |

| LPS-Induced Acute Lung Injury | Attenuated lung inflammation & injury | Mouse model, reduced LTB4 and neutrophil influx | [3] |

| Neutrophil Chemotaxis | Significant inhibition | fMLP-induced migration in transwell assay | [3] |

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the application note.

Protocol 1: Assessing Efficacy in an Aβ-Induced Rat Model of Alzheimer's Disease [1] [2]

This protocol evaluates the effects of this compound on behavior and neuropathology.

Animal Model Induction:

- Animals: Adult male Wistar rats.

- Aβ Injection: Anesthetize rats and perform intracerebroventricular (icv) injection of aggregated Aβ₂₅‑₃₅ peptide (e.g., 5-10 μg in a volume of 5-10 μL per rat) to induce AD-like pathology.

- Control Group: Inject a separate group with saline (icv).

Drug Treatment:

- Dosing: Administer this compound at a dose of 20 μg per rat.

- Route: Intracerebroventricular or intraperitoneal injection.

- Schedule: Begin treatment after Aβ injection and continue with daily administration for 8 days.

Behavioral Testing (perform post-treatment):

- Cognitive Function: Assess spatial learning and memory using the Morris water maze or passive avoidance test.

- Anxiety-like Behavior: Use the open-field test. Record parameters such as the number of line crossings and time spent in the center of the arena.

- Depression-like Behavior: Evaluate using the forced swim test.

Tissue Collection and Analysis:

- Sacrifice: Euthanize animals after behavioral testing.

- Brain Dissection: Isolate brain regions of interest (e.g., hippocampus, amygdala, cortex).

- Molecular Analysis:

- Western Blotting: Analyze protein levels of GFAP (astrocytosis), Iba1 (microglial activation), acetylated histone H3, acetylated α-tubulin, and glucocorticoid receptor (GR).

- ELISA: Measure levels of corticotropin-releasing factor (CRF), serotonin, and monoamine oxidase (MAO) activity.

- Histopathology: Perform H&E staining on hippocampal sections to assess neuronal structure and count healthy neurons.

Protocol 2: Evaluating LTA4H Inhibition and Anti-inflammatory Effects In Vitro and In Vivo [3]

This protocol outlines methods to investigate the LTA4H-linked mechanisms of this compound.

In Vitro Enzymatic Assays:

- LTA4H Inhibition: Incubate recombinant human LTA4H with this compound (varying concentrations) and substrate. Measure the hydrolysis product (LTB4) by ELISA or another sensitive method to determine IC₅₀ values for both epoxide hydrolase and aminopeptidase activities.

- Selectivity Screening: Test this compound against other enzymes in the arachidonic acid pathway (e.g., cPLA₂α, 5-LOX, 12-LOX, 15-LOX) to confirm specificity for LTA4H.

Cellular Assays (Neutrophils):

- Neutrophil Isolation: Isolate neutrophils from mouse bone marrow.

- LTB4 Production: Stimulate neutrophils with calcium ionophore A23187 in the presence or absence of this compound. Quantify LTB4 in the supernatant by ELISA.

- Chemotaxis/Migration Assay: Use a transwell system. Load neutrophils (pre-treated with this compound or vehicle) in the upper chamber and place the chemoattractant fMLP in the lower chamber. After incubation, count the number of neutrophils that have migrated to the lower chamber.

In Vivo Acute Lung Injury (ALI) Model:

- Model Induction: Administer lipopolysaccharide (LPS) intranasally or intratracheally to mice to induce ALI.

- Drug Treatment: Treat mice with this compound (varying doses, e.g., 10-50 mg/kg) via intraperitoneal injection before or after LPS challenge.

- Sample Collection and Analysis:

- Bronchoalveolar Lavage Fluid (BALF): Collect BALF at sacrifice. Analyze total cell count (especially neutrophils), protein concentration (indicator of vascular permeability), and LTB4 levels.

- Lung Tissue: Measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration. Perform H&E staining to evaluate histopathological changes. Analyze gene expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in lung homogenates.

The experimental workflow for these protocols is visualized below:

Diagram 2: Experimental workflow for profiling this compound. The research strategy spans from initial in vitro assays to comprehensive in vivo model evaluation.

Application Notes & Safety

- Translational Consideration: The current findings are based on preclinical rodent models. Further investigative studies are required to validate these effects and determine safe and effective dosing in humans.

- Mechanistic Specificity: this compound's action as a Class IIb HDAC inhibitor may offer a superior safety profile compared to broader-spectrum HDAC inhibitors, potentially reducing off-target effects [1].

- Dual-Action Potential: Its simultaneous inhibition of HDAC IIb and LTA4H positions this compound as a potential multi-target therapeutic agent for complex diseases like Alzheimer's, addressing both epigenetic dysregulation and neuroinflammation [1] [3].

References

In Vivo Dosing of Bufexamac in Rodent Models

The table below summarizes key parameters from recent animal studies for two different disease models.

| Disease Model | Animal Species | Route of Administration | Dosage Regimen | Treatment Duration | Primary Research Focus |

|---|---|---|---|---|---|

| Acute Lung Injury (ALI) [1] | Mouse | Intraperitoneal (IP) injection | 10 mg/kg | Single dose, 1 hour post-LPS challenge | LTA4H inhibition; reduction of LTB4 and neutrophil infiltration |

| Alzheimer's Disease (AD) [2] | Rat | (Unspecified, likely IV or IP) | 20 μg per rat | 8 days | Class IIb HDAC inhibition; cognitive improvement |

Detailed Experimental Protocol for Acute Lung Injury (ALI) Model

The following protocol is adapted from a study demonstrating the efficacy of Bufexamac in ameliorating LPS-induced ALI in mice [1].

Objectives and Background

- Primary Objective: To evaluate the therapeutic effect of this compound on LPS-induced acute lung injury in mice.

- Background: this compound acts as a specific inhibitor of Leukotriene A4 Hydrolase (LTA4H), the enzyme responsible for producing the potent neutrophil chemoattractant Leukotriene B4 (LTB4). By inhibiting LTA4H, this compound reduces LTB4 biosynthesis and subsequent neutrophil migration into the lungs [1].

Materials

- Animals: Adult male or female mice (e.g., C57BL/6 strain).

- Reagents:

- Lipopolysaccharide (LPS), e.g., from E. coli serotype 055:B5.

- This compound (e.g., from commercial suppliers like Sigma-Aldrich). Prepare a fresh solution in a suitable vehicle (e.g., phosphate-buffered saline (PBS) with a low concentration of DMSO (<1%) or saline).

- Phosphate-Buffered Saline (PBS).

- Anesthetics (e.g., ketamine/xylazine).

Methods

- a. Induction of ALI: Anesthetize the mice and administer LPS intranasally (e.g., 5 mg/kg in 50 μL PBS) to induce lung injury. The control group should receive an equal volume of PBS only [1].

- b. Drug Administration: One hour after LPS challenge, administer this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg. The control treatment groups should include:

- Vehicle control (LPS + vehicle).

- Negative control (PBS only) [1].

- c. Sample Collection: At the experimental endpoint (e.g., 24 hours post-LPS), euthanize the animals and collect samples for analysis [1]:

- Bronchoalveolar Lavage Fluid (BALF): Collect BALF to perform total cell counts, protein concentration assays, and measure LTB4 levels using a commercial EIA kit.

- Lung Tissue: Harvest lung tissue for:

- Histopathological examination (H&E staining).

- Assessment of neutrophil infiltration by measuring Myeloperoxidase (MPO) activity.

- Analysis of pro-inflammatory cytokine gene expression (e.g., TNF-α, IL-1β, IL-6) via RT-qPCR.

Data Analysis

- Compare the this compound-treated group with the LPS-only control group using appropriate statistical tests (e.g., unpaired t-test or one-way ANOVA with post-hoc test).

- Expected outcomes include a significant reduction in BALF cell count, protein concentration, LTB4 levels, MPO activity, and improved lung histopathology scores in the this compound-treated group [1].

Detailed Experimental Protocol for Alzheimer's Disease (AD) Model

This protocol is based on a study investigating this compound as a selective Class IIb HDAC inhibitor in an Aβ-induced rat model of AD [2].

Objectives and Background

- Primary Objective: To assess the effects of this compound on cognitive function and neuropathology in an Aβ rat model of Alzheimer's disease.

- Background: this compound selectively inhibits Class IIb Histone Deacetylases (HDAC6 and HDAC10). This inhibition leads to increased acetylation of histones and other proteins like α-tubulin, which can modulate gene expression and cellular processes related to neuroinflammation and cognitive function [2].

Materials

- Animals: Male rats.

- Reagents:

- Aβ25–35 peptide.

- This compound.

Methods

- a. Induction of AD-like Phenotype: Inject Aβ25–35 peptide intracerebroventricularly (or into the hippocampus) to induce AD-like pathology and cognitive deficits in the rats [2].

- b. Drug Administration: Treat the rats with this compound at a dose of 20 μg per rat daily for 8 days [2]. The exact timing of the first dose relative to Aβ injection should be determined from the original study.

- c. Behavioral and Biochemical Analysis:

- Behavioral Tests: Perform tests such as the Morris water maze or Y-maze to assess cognitive function, and forced swim or open-field tests to evaluate depression-like and anxiety-like behaviors [2].

- Tissue Collection and Analysis: After the behavioral tests, euthanize the animals and collect brain tissue (e.g., hippocampus) for:

- Western blotting to analyze protein expression (e.g., GFAP, Iba1, acetylated histone, acetylated α-tubulin, STIM proteins).

- Histological examination (H&E staining) to assess neuronal structure and count healthy neurons.

- ELISA to measure Monoamine Oxidase (MAO) enzyme activity [2].

Mechanism of Action and Signaling Pathways

This compound's mechanism is multifaceted, involving at least two distinct pathways, as illustrated below.

Critical Considerations for Researchers

- Vehicle and Solubility: this compound's solubility can be a practical challenge. You will need to empirically determine a suitable vehicle (e.g., saline with a minimal amount of DMSO, or a cremophor-based solution) that keeps the compound in solution and does not cause adverse effects in animals [1].

- Dose Optimization: The provided doses (10 mg/kg IP in mice, 20 μg/rat in rats) are starting points from specific studies. Conducting a dose-response study (e.g., testing 1, 5, and 10 mg/kg) is highly recommended to establish the optimal efficacy window for your specific model and readouts.

- Safety and Regulatory Status: It is crucial to note that this compound has been withdrawn from the market in many regions (including the EU and US) for topical human use due to a high prevalence of causing allergic contact dermatitis [3] [4] [5]. This does not preclude its research use but should inform laboratory safety practices.

The experimental frameworks provided offer a solid foundation for investigating the novel therapeutic potential of this compound in preclinical models. Further work is needed to fully optimize and standardize its in vivo application.

References

- 1. This compound ameliorates LPS-induced acute lung injury in ... [nature.com]

- 2. Effects of this compound, a class IIb HDAC inhibitor, on ... [sciencedirect.com]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. - Wikipedia this compound [en.wikipedia.org]

Comprehensive Application Notes and Protocols for Evaluating Bufexamac's Anti-Inflammatory Activity

Introduction to Bufexamac

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been used topically for conditions like eczema and rectally for hemorrhoids [1]. While its use has been restricted in some regions due to a high incidence of allergic contact dermatitis [1], recent research has revealed novel molecular targets, renewing scientific interest in its mechanism of action. Traditionally thought to inhibit cyclooxygenase (COX) [1], it is now established that this compound exerts its effects primarily through the specific inhibition of Leukotriene A4 Hydrolase (LTA4H) [2], the selective inhibition of Class IIb Histone Deacetylases (HDACs) like HDAC6 and HDAC10 [3] [1], and via antioxidant properties [4]. These protocols provide detailed methodologies for evaluating this compound's anti-inflammatory activity through these key pathways.

Key Mechanisms of Action and Experimental Models

The anti-inflammatory effects of this compound are mediated through multiple pathways, as summarized in the table below.

Table 1: Key Mechanisms of Action for this compound

| Mechanism of Action | Molecular Target | Key Downstream Effects | Relevant Experimental Models |

|---|---|---|---|

| Inhibition of LTB4 Biosynthesis [2] | LTA4H Enzyme | ↓ LTB4 production, ↓ Neutrophil chemotaxis and infiltration | In vitro LTA4H enzyme assay; fMLP-induced neutrophil chemotaxis; LPS-induced Acute Lung Injury (ALI) in mice |

| Epigenetic Modulation [3] | Class IIb HDACs (HDAC6, HDAC10) | ↑ Histone & α-tubulin acetylation, ↓ Neuroinflammation, Modulation of STIM pathway | Aβ25–35 injected rat model of Alzheimer's disease; Western blot for acetylated histones/tubulin |

| Antioxidant Activity [4] | Free Radicals (e.g., •OH) | ↓ UV-induced lipid peroxidation, Protection from oxidative DNA damage | UV-irradiation-induced lipid peroxidation in linolenic acid & HaCaT keratinocytes; Fenton assay system |

The following diagram illustrates the core signaling pathways and biological processes impacted by this compound.

Figure 1: this compound's multi-target anti-inflammatory mechanisms.

Detailed Experimental Protocols

Protocol 1: Evaluating LTA4H Inhibition and Neutrophil Migration

This protocol is central to elucidating this compound's primary role in suppressing the leukotriene pathway.

3.1.1 In Vitro LTA4H Enzymatic Activity Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against LTA4H hydrolase and aminopeptidase activities [2].

- Materials:

- Recombinant human LTA4H enzyme.

- LTA4 substrate.

- This compound in a concentration series (e.g., 0.1 μM to 100 μM).

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- LC-MS/MS system for quantifying LTB4 product.

- Procedure:

- Prepare reaction mixtures containing assay buffer, LTA4H, and varying concentrations of this compound.

- Pre-incubate for 10 minutes at 37°C.

- Initiate the reaction by adding LTA4 substrate.

- Incubate for 30 minutes at 37°C and terminate the reaction with a stop solution (e.g., methanol acidified with formic acid).

- Quantify LTB4 formation using LC-MS/MS.

- Calculate IC₅₀ values using non-linear regression analysis of the inhibition curve.

- Expected Outcome: this compound should inhibit LTA4H with reported IC₅₀ values of ~11.6 μM for hydrolase activity and ~15.9 μM for aminopeptidase activity [2].

3.1.2 In Vitro Neutrophil Chemotaxis Assay

- Objective: To assess the functional impact of LTA4H inhibition on neutrophil migration [2].

- Materials:

- Primary neutrophils isolated from mouse bone marrow.

- Transwell plates (e.g., 3.0 μm pore size).

- The chemoattractant fMLP (formyl-Met-Leu-Phe).

- This compound at IC₅₀ concentration and higher.

- Staining solution (e.g., Giemsa) and a microscope.

- Procedure:

- Isolate neutrophils from mouse bone marrow and resuspend in serum-free medium.

- Pre-treat neutrophils with this compound or vehicle control for 30-60 minutes.

- Add fMLP to the lower chamber of the Transwell system.

- Place the pre-treated neutrophils in the upper chamber.

- Incubate for 2-3 hours at 37°C in a CO₂ incubator.

- Carefully remove the cells from the upper chamber and stain the cells that have migrated to the lower chamber.

- Count the migrated cells under a microscope or using an automated cell counter.

- Expected Outcome: this compound pretreatment should significantly reduce fMLP-induced neutrophil migration compared to the control [2].

3.1.3 In Vivo Model of Acute Lung Injury (ALI)

- Objective: To evaluate the efficacy of this compound in a whole-body inflammatory model [2].

- Materials:

- C57BL/6 mice (e.g., 6-8 weeks old).

- Lipopolysaccharide (LPS).

- This compound for treatment (e.g., 5-20 mg/kg).

- Equipment for bronchoalveolar lavage (BAL) and tissue collection.

- ELISA kit for LTB4 and reagents for Myeloperoxidase (MPO) activity.

- Procedure:

- Induce ALI by intratracheal or intranasal administration of LPS.

- Administer this compound or vehicle control intraperitoneally at predetermined times post-LPS challenge.

- After 24 hours, sacrifice the animals and collect Bronchoalveolar Lavage Fluid (BALF) and lung tissue.

- Analyze BALF for: total cell count (inflammatory cell infiltration), protein concentration (vascular permeability), and LTB4 levels (by ELISA).

- Assess lung homogenates for MPO activity as a marker of neutrophil infiltration.

- Perform histopathological examination (H&E staining) of lung sections.

- Expected Outcome: this compound treatment should lead to a significant reduction in LTB4 levels, MPO activity, total cells in BALF, and improved lung histology [2].

Table 2: Key Quantitative Findings from LTA4H-Focused Studies

| Assay/Model | Measured Endpoint | Result with this compound | Citation |

|---|---|---|---|

| LTA4H Enzymatic Assay | IC₅₀ for Hydrolase Activity | 11.59 μM | [2] |

| LTA4H Enzymatic Assay | IC₅₀ for Aminopeptidase Activity | 15.86 μM | [2] |

| Neutrophil LTB4 Release | IC₅₀ for LTB4 Inhibition | 12.91 ± 4.02 μM | [2] |

| LPS-induced ALI in Mice | LTB4 in BALF | Significant Reduction | [2] |

| LPS-induced ALI in Mice | MPO Activity in Lung | Significant Dose-Dependent Reduction | [2] |

Protocol 2: Assessing HDAC Inhibition in a Neuroinflammatory Model

This protocol leverages an Alzheimer's disease model to investigate this compound's epigenetic effects.

- Objective: To study the effects of this compound on cognitive function and biomarkers in an Aβ-induced neuroinflammation model [3].

- Materials:

- Male rats.

- Aβ25–35 peptide.

- This compound (e.g., 20 μg/rat dose reported).

- Behavioral test apparatus (e.g., Morris water maze, forced swim test, elevated plus maze).

- Reagents for Western Blotting, ELISA, H&E staining.

- Procedure:

- Induce AD-like pathology by intracerebroventricular (ICV) injection of aggregated Aβ25–35 peptide.

- Treat animals with this compound or vehicle for a period of 8 days.

- Conduct behavioral tests to assess cognitive function, depression, and anxiety.

- Sacrifice animals and collect brain tissue (hippocampus).

- Analyze tissue by:

- Western Blotting: for proteins related to neuroinflammation (GFAP, Iba1), acetylated histone H3, acetylated α-tubulin, and STIM pathway proteins.

- ELISA: for Monoamine Oxidase (MAO) enzyme activity.

- H&E Staining: for morphological assessment of neuronal health and structure.

- Expected Outcome: this compound treatment is expected to improve cognitive and behavioral scores, increase acetylation of histones and α-tubulin, decrease GFAP and Iba1 expression, reduce STIM pathway protein expression, and lower MAO activity [3].

Protocol 3: Determining Antioxidant Properties

This protocol assesses this compound's ability to mitigate oxidative stress.

3.3.1 UV-Irradiation-Induced Lipid Peroxidation

- Objective: To quantify the antioxidant effect of this compound in a cell-free system and in keratinocytes [4].

- Materials:

- Linolenic acid (model lipid).

- HaCaT keratinocyte cell line.

- UV irradiation source.

- This compound.

- Thiobarbituric Acid (TBA) assay reagents.

- Equipment for DNA synthesis measurement (e.g., ³H-thymidine incorporation) and cell viability assays (e.g., MTT).

- Procedure:

- Cell-Free System: Expose linolenic acid to UV irradiation in the presence or absence of this compound. Quantify the resulting lipid peroxidation using the TBA assay, which measures malondialdehyde (MDA) equivalents.

- Cellular System: Culture HaCaT keratinocytes and expose to UV irradiation with or without this compound. Assess for:

- Cell Viability using MTT assay.

- DNA Synthesis as a marker of cell health and proliferation.

- EPR Studies: Use Electron Paramagnetic Resonance (EPR) with the spin trapping technique to investigate the direct scavenging of hydroxyl radicals generated by a Fenton system.

- Expected Outcome: this compound should reduce MDA formation in the TBA assay, protect HaCaT cells from UV-induced loss of viability and reduced DNA synthesis, and decrease the concentration of hydroxyl radicals in the EPR Fenton assay [4]. It does not react with stable radicals like DPPH [4].

Integrated Data Analysis and Repurposing Potential

The experimental data generated from these protocols should be integrated to build a comprehensive profile of this compound. The consistency of anti-inflammatory effects across different models (e.g., reduced neutrophil migration in ALI and improved outcomes in neuroinflammation) strengthens the case for its potential repurposing.

However, researchers must be cautious of the high risk of allergic contact dermatitis associated with topical use, which led to its market withdrawal in Europe and Australia [1]. Any repurposing strategy must carefully evaluate the risk-benefit ratio for new indications and routes of administration.

The following workflow diagram summarizes the overall experimental strategy for evaluating this compound.

Figure 2: A workflow for evaluating this compound's anti-inflammatory activity.

Conclusion

This compound is a promising multi-target anti-inflammatory agent. These application notes and detailed protocols provide a roadmap for researchers to systematically investigate its LTA4H inhibitory, HDAC inhibitory, and antioxidant activities. The quantitative data and models presented here form a solid foundation for further pre-clinical studies and potential drug repurposing efforts, provided that the safety profile is thoroughly addressed.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound ameliorates LPS-induced acute lung injury in ... [nature.com]

- 3. Effects of this compound, a class IIb HDAC inhibitor, on ... [sciencedirect.com]

- 4. Examinations of the antioxidative properties of the topically ... [pubmed.ncbi.nlm.nih.gov]

Detecting Protein Acetylation by Western Blotting: A Comprehensive Protocol

This protocol details a method to detect changes in protein acetylation levels, which is essential for studying regulators like histone deacetylase (HDAC) inhibitors. The workflow involves treating cells, preparing lysates, separating proteins, and using specific antibodies to detect acetylated proteins [1] [2].

Sample Preparation and Lysis

Proper sample preparation is critical for preserving post-translational modifications like acetylation.

- Cell Culture and Treatment: Culture and treat your cells (e.g., BRL cells) with the experimental substance under appropriate conditions. Include positive controls, such as cells treated with Trichostatin A (TSA) or SAHA, which are known HDAC inhibitors that increase global protein acetylation [3] [2].

- Cell Lysis: Lyse cells in ice-cold RIPA or urea buffer supplemented with protease inhibitors and, crucially, HDAC inhibitors (e.g., sodium butyrate, TSA) to prevent deacetylation during processing [2] [4].

- Protein Quantification: Clarify lysates by centrifugation and determine protein concentration using a BCA or Bradford assay. A standard load is 20-30 µg of total protein per lane [1] [2].

Gel Electrophoresis and Transfer

This section covers the separation of proteins and their transfer to a membrane.

- Gel Selection: Choose an SDS-PAGE gel appropriate for your target protein's size.

- Recommended Conditions: Use a 4-12% Bis-Tris gel with MOPS buffer for proteins between 31-150 kDa [1].

- Electrophoresis: Load samples alongside a pre-stained molecular weight marker. Run the gel according to the manufacturer's instructions [1].

- Protein Transfer: Transfer proteins from the gel to a PVDF membrane via wet or semi-dry electrotransfer. PVDF is recommended for its high affinity for proteins and compatibility with subsequent staining and detection steps [5] [2].

Immunoblotting for Acetylated Proteins

The membrane is probed with antibodies to specifically detect acetylated proteins.

- Blocking: Block the membrane to prevent non-specific antibody binding. Use 5% non-fat dry milk in TBST for 30-60 minutes at room temperature [2].

- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target.

- Anti-acetylated lysine antibody (e.g., 1:500-1:1000 dilution) to detect global acetylation. Incubate for 1-2 hours at room temperature or overnight at 4°C [2].

- Protein-specific antibody (e.g., anti-ABCB1 [3]) to study acetylation of a particular protein.

- Washing and Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated or fluorescently-labeled secondary antibody (e.g., 1:20,000 dilution for HRP) for 1 hour at room temperature [2].

- Signal Detection: Detect signals using an enhanced chemiluminescence (ECL) substrate for HRP or directly imaging the membrane for fluorescent antibodies [6] [2].

Data Analysis

After detection, analyze the blot to interpret your results.

- Imaging: Capture the blot image using a CCD camera or similar imaging system [6] [5].

- Normalization: Strip and re-probe the blot with an antibody against a housekeeping protein (e.g., GAPDH, Actin) to normalize for total protein load [6].

- Densitometry: Use image analysis software to perform densitometry. The intensity of the acetylated protein band is normalized to the loading control for semi-quantitative analysis [3].

Experimental Workflow Diagram

The following diagram illustrates the key stages of the western blot procedure for detecting protein acetylation:

Key Reagents and Materials

Table 1: Essential Reagents for Acetylome Western Blotting

| Reagent Type | Examples | Purpose |

|---|---|---|

| HDAC Inhibitors | Trichostatin A (TSA), Sodium Butyrate, SAHA [3] [2] | Preserve acetyl groups during lysis; positive control |

| Lysis Buffer | RIPA Buffer, Urea Lysis Buffer [2] [4] | Extract total protein while maintaining PTMs |

| Primary Antibodies | Anti-acetylated Lysine, Anti-ABCB1, Anti-H3K9ac [3] [2] | Detect global or specific protein acetylation |

| Loading Control Antibodies | Anti-GAPDH, Anti-Actin [6] | Normalize for total protein loaded |

| Detection Substrate | Enhanced Chemiluminescence (ECL) substrate [2] | Generate signal for HRP-conjugated antibodies |

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Acetylation Western Blots

| Problem | Potential Cause | Solution |

|---|---|---|

| High Background | Incomplete blocking; non-specific antibody binding | Optimize blocking conditions; increase wash stringency (e.g., add 0.05% Tween-20) [5] |

| Weak or No Signal | Low acetylation levels; inefficient transfer | Include a positive control (TSA-treated cells); verify transfer with reversible protein stain [5] [2] |

| Multiple Bands | Antibody cross-reactivity; protein degradation | Check antibody specificity; ensure fresh protease inhibitors are used [2] |

References

- 1. Western blot protocol [abcam.com]

- 2. Acetyl Lysine Analysis Protocols [cytoskeleton.com]

- 3. Regulatory mechanism of ABCB1 transcriptional ... [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Acetylomics Reveals Dynamics of Protein ... [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Western Blotting | Thermo Fisher Scientific - ES [thermofisher.com]

- 6. Dissect Signaling Pathways with Multiplex Western Blots [thermofisher.com]

Application Note: Analysis of Bufexamac by Gas Chromatography

This document outlines a detailed protocol for the identification and quantification of Bufexamac in cream and ointment formulations using Gas Chromatography with a Flame Ionization Detector (GC-FID). Accurate quantification is critical for ensuring drug efficacy, stability, and safety [1] [2].

Principle

This method involves extracting this compound from its semi-solid matrix, followed by separation and quantification using GC-FID. Quantification is achieved through an external calibration curve, where the detector response (peak area) is plotted against the concentration of known standards [3] [2]. The concentration of this compound in unknown samples is determined by interpolating their peak area against this curve.

Experimental Workflow

The diagram below illustrates the major steps involved in the sample preparation and analysis process.

Materials and Equipment

- GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

- Data System: Software for data acquisition and processing.

- Analytical Balance: Capable of weighing to 0.1 mg.

- Centrifuge

- Ultrasonic Bath

- Volumetric Flasks, Pipettes, and Syringes

- Syringe Filters: 0.45 µm, PTFE or Nylon.

- GC Column: For example, a mid-polarity 30 m x 0.25 mm ID x 0.25 µm film thickness stationary phase (e.g., DB-35ms, VF-17ms, or equivalent).

- This compound Reference Standard of known high purity (>98%).

- Organic Solvents (HPLC/GC grade): Methanol, Acetonitrile, or Ethyl Acetate.

Detailed Methodology

4.1. Instrumental Conditions (GC-FID)

The following table summarizes a suggested set of initial GC parameters. These should be optimized for resolution, peak shape, and analysis time.

Table 1: Suggested GC-FID Operating Conditions

| Parameter | Setting |

|---|---|

| Injector | Split (e.g., 10:1 ratio) |

| Injector Temperature | 280 °C |

| Injection Volume | 1.0 µL |

| Carrier Gas & Flow Rate | Helium or Hydrogen, 1.0 mL/min (constant flow) |

| Oven Program | Initial: 150 °C (hold 1 min) Ramp: 15 °C/min to 280 °C (hold 5 min) Total Run Time: ~ 15 min | | Detector (FID) | Temperature: 300 °C Hydrogen Flow: 30 mL/min Air Flow: 300 mL/min Make-up Gas (Nitrogen): 30 mL/min |

4.2. Preparation of Standards and Calibration Curve

- Stock Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., methanol). This solution is stable for up to 1 month when stored refrigerated at 4°C [3].

- Working Standard Solutions: Dilute the stock solution to prepare at least five calibration standards spanning a concentration range (e.g., 10, 50, 100, 200, 300 µg/mL). Use serial dilutions with the same solvent.

- Calibration Curve: Inject each working standard in triplicate. Plot the average peak area of this compound (y-axis) against the known concentration (x-axis). Perform linear regression to obtain the equation ( y = mx + b ) and the correlation coefficient (R²). A value of R² > 0.995 is typically expected for a linear response [3] [2].

Table 2: Example Calibration Curve Data

| Standard | Concentration (µg/mL) | Mean Peak Area | Standard Deviation |

|---|---|---|---|

| STD 1 | 10 | (To be filled by analyst) | (To be filled by analyst) |

| STD 2 | 50 | ... | ... |

| STD 3 | 100 | ... | ... |

| STD 4 | 200 | ... | ... |

| STD 5 | 300 | ... | ... |

| Linearity | R² Value: | (To be filled by analyst) |

4.3. Sample Preparation

- Weighing: Accurately weigh an amount of homogenized cream or ointment (equivalent to about 5 mg of this compound) into a 15 mL centrifuge tube.

- Extraction: Add 10 mL of solvent (e.g., methanol). Vortex mix for 1 minute and sonicate in an ultrasonic bath for 15 minutes to facilitate extraction.

- Clean-up: Centrifuge at 4000 rpm for 10 minutes to precipitate insoluble excipients.

- Filtration: Carefully transfer the supernatant through a 0.45 µm syringe filter into a clean vial. The filtrate is now ready for GC analysis.

Data Analysis and Calculation

The concentration of this compound in the sample solution is calculated using the linear equation from the calibration curve:

[ C_{sample} = \frac{(Area_{sample} - b)}{m} ]

Where:

- ( C_{sample} ) = Concentration of this compound in the sample solution (µg/mL)

- ( Area_{sample} ) = Peak area of this compound in the sample chromatogram

- ( m ) = Slope of the calibration curve

- ( b ) = y-intercept of the calibration curve

The percentage of this compound in the original formulation (w/w) can then be calculated:

[ \text{% this compound (w/w)} = \frac{C_{sample} \times V \times DF}{W \times 10^6} \times 100% ]

Where:

- ( V ) = Volume of the sample extract (mL)

- ( DF ) = Any additional dilution factor

- ( W ) = Weight of the sample (g)

- ( 10^6 ) = Conversion factor from µg to g

Key Considerations for Method Validation

Before implementing this method, a full validation should be performed to ensure it is suitable for its intended purpose. Key parameters to investigate include:

- Specificity: The method should be able to unequivocally assess the analyte in the presence of excipients and potential degradants. This is typically confirmed by analyzing a blank formulation and demonstrating no interference at the retention time of this compound.

- Accuracy and Precision: Assessed through recovery studies by spiking a blank matrix with known amounts of this compound. Precision is measured by repeatability (multiple injections of the same preparation) and intermediate precision (different days, analysts, or instruments).

- Linearity and Range: Demonstrated by the calibration curve as described in Section 4.2.

- Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable accuracy and precision.

Important Notes and Troubleshooting

- Literature Method Discrepancy: The sole identified scientific publication for this compound determination uses HPLC, not GC [4]. This GC protocol is a theoretical adaptation.

- Analyte Suitability: this compound must be volatile and thermally stable under the GC conditions described. If decomposition is observed, derivationation or a switch to HPLC should be considered.

- Matrix Effects: Complex cream and ointment bases can cause matrix effects that suppress or enhance the detector response. The method of standard addition is recommended if matrix effects are significant [2].

- Carrier Gas Purity: Always use ultra-high-purity carrier and detector gases to maintain system stability and minimize baseline noise [1].

References

- 1. What Is Calibration Curve In Gas Chromatography? - - Mastelf [mastelf.com]

- 2. Fundamentals of Calibration in Gas Chromatography [chromatographyonline.com]

- 3. How to Construct a Calibration Curve for Your GC Machine [environics.com]

- 4. Determination of this compound in cream and ointment by high ... [pubmed.ncbi.nlm.nih.gov]

Application Notes: Bufexamac as a Class IIb HDAC Inhibitor Modulating the STIM Pathway in Alzheimer's Disease Research

Introduction

Bufexamac is an emerging therapeutic candidate for Alzheimer's disease (AD) that acts through a dual mechanism: selective inhibition of Class IIb Histone Deacetylases (HDACs) and modulation of the Stromal Interaction Molecule (STIM) pathway. Recent studies demonstrate that its epigenetic selectivity reduces off-target effects common to broad-spectrum HDAC inhibitors, positioning it as a potentially superior neuroprotective agent. [1] [2] These application notes provide a comprehensive framework for investigating this compound's mechanisms and therapeutic potential in AD models, complete with detailed protocols, quantitative data summaries, and visual signaling pathway maps.

Mechanism of Action and Key Findings

Epigenetic Modulation via HDAC Inhibition

This compound specifically targets Class IIb HDACs, enzymes that regulate gene expression by removing acetyl groups from histones. This selectivity is crucial as it potentially minimizes the undesirable side effects associated with broader-spectrum HDAC inhibitors (pan-HDAC inhibitors) that affect multiple HDAC classes simultaneously. [1] The inhibition of Class IIb HDACs by this compound leads to increased acetylation of both histones and α-tubulin, which is associated with improved cognitive function and reduced neuroinflammation in AD models. [1] [2]

STIM Pathway Modulation

A key discovery in recent research is this compound's ability to decrease expression of proteins in the STIM pathway. The STIM proteins are critical regulators of cellular calcium homeostasis, and their dysregulation has been implicated in neurodegenerative processes. By modulating this pathway, this compound helps restore calcium balance, which contributes to its neuroprotective effects. [1] [2]

Multi-Faceted Neuroprotective Effects

Research in Aβ-induced AD rat models demonstrates that this compound treatment yields comprehensive benefits:

- Cognitive and Behavioral Improvement: Marked enhancement in cognitive function and reduction in depression and anxiety-like behaviors. [1] [2]

- Neuroinflammation Reduction: Regulation of key neuroinflammatory markers including GFAP and Iba1. [1] [2]

- Monoamine Oxidase (MAO) Activity Reduction: Lowered MAO enzyme activity, which may contribute to improved neurotransmitter balance. [1] [2]

- Neuronal Structural Improvement: Enhanced hippocampal neuron health and structure, with increased counts of healthy neurons. [1] [2]

Quantitative Data Summary of this compound Effects in Aβ-Induced AD Rat Models

Table 1: Summary of Key Experimental Findings with this compound Treatment

| Parameter Category | Specific Measure | Effect of this compound | Experimental Method | Citation |

|---|---|---|---|---|

| Cognitive & Behavioral | Cognitive function | Marked improvement | Behavioral tests (e.g., maze, open field) | [1] [2] |

| Depression-like behavior | Significant alleviation | Behavioral tests (e.g., forced swim) | [1] [2] | |

| Anxiety-like behavior | Significant reduction | Behavioral tests (e.g., elevated plus maze) | [1] [2] | |

| Molecular & Protein | Histone acetylation | Increased | Western blotting | [1] [2] |

| α-tubulin acetylation | Increased | Western blotting | [1] [2] | |

| STIM pathway proteins | Decreased expression | Western blotting | [1] [2] | |

| GFAP (neuroinflammation) | Regulated/Downregulated | Western blotting/ELISA | [1] [2] | |

| Iba1 (microglial activation) | Regulated/Downregulated | Western blotting/ELISA | [1] [2] | |

| Enzymatic Activity | Monoamine oxidase (MAO) | Lowered activity | ELISA | [1] [2] |

| Histological | Healthy neuron count | Elevated | H&E staining | [1] [2] |

| Neuronal structure | Ameliorated | H&E staining | [1] [2] |

Table 2: Additional Anti-inflammatory Effects of this compound (from LPS-Induced Acute Lung Injury Study)

| Parameter | Effect of this compound | Experimental Model | Citation |

|---|---|---|---|

| LTA4H enzymatic activity | Inhibition (IC₅₀: 11.59-15.86 μM) | In vitro enzyme assay | [3] |

| LTB4 production in neutrophils | Dose-dependent inhibition (IC₅₀: ~12.91 μM) | Mouse bone marrow neutrophils | [3] |

| Neutrophil chemotaxis | Significant inhibition | fMLP-induced transwell assay | [3] |

| Lung inflammation | Significant attenuation | LPS-induced mouse ALI model | [3] |

| MPO activity (neutrophil infiltration) | Dose-dependent reduction | LPS-induced mouse ALI model | [3] |

Experimental Protocols

In Vivo Assessment of this compound in Aβ-Induced AD Rat Models

Purpose: To evaluate the efficacy of this compound in improving cognitive function, reducing neuroinflammation, and modulating the STIM pathway in an Aβ-induced Alzheimer's disease model. [1] [2]

Materials:

- Adult male rats (specify strain and weight range)

- Aβ₂₅‑₃₅ peptide for injection

- This compound (20 μg/rat dosage)

- Sterile phosphate-buffered saline (PBS)

- Behavioral testing equipment (maze, open field apparatus)

- Tissue collection supplies and homogenization equipment

Procedure:

Animal Model Preparation:

- Prepare fresh Aβ₂₅‑₃₅ solution in sterile PBS.

- Anesthetize rats using appropriate anesthetic protocol.

- Inject Aβ₂₅‑₃₅ into the intracerebroventricular region or hippocampus using stereotaxic surgery to induce AD-like pathology.

- Allow 24-48 hours for recovery and Aβ aggregation.

Treatment Protocol:

- Administer this compound at 20 μg/rat daily for 8 consecutive days via intracerebroventricular or intraperitoneal injection.

- Include control groups: (a) Sham-operated + vehicle, (b) Aβ-injected + vehicle, (c) Normal + this compound (optional).

Behavioral Assessment:

- Perform behavioral tests starting from day 5-6 of treatment:

- Morris Water Maze for spatial learning and memory.

- Elevated Plus Maze for anxiety-like behavior.

- Forced Swim Test for depression-like behavior.

- Ensure all behavioral testing is conducted at the same time each day in a controlled environment.

- Perform behavioral tests starting from day 5-6 of treatment:

Tissue Collection and Analysis:

- Euthanize animals humanely following completion of behavioral testing.

- Extract brain tissues, rapidly dissect hippocampus and cortex regions.

- Process tissues for:

- Western Blotting: Analyze protein expression of STIM pathway components, GFAP, Iba1, acetylated histone, and acetylated α-tubulin.

- H&E Staining: Assess neuronal count and structural integrity in hippocampal regions.

- ELISA: Quantify monoamine oxidase activity and inflammatory cytokines.

Notes: Optimal results are obtained with consistent timing of Aβ aggregation period between injection and behavioral testing. Dose-response relationships should be established in preliminary studies.

In Vitro Assessment of this compound on LTA4H Inhibition

Purpose: To evaluate this compound's anti-inflammatory activity through inhibition of LTA4H and subsequent reduction of LTB4 production. [3]

Materials:

- Purified LTA4H enzyme or neutrophil lysates

- LTA4 substrate

- This compound at various concentrations (e.g., 1-100 μM)

- Calcium ionophore A23187

- Mouse bone marrow-derived neutrophils

- Transwell migration chambers

- fMLP (chemotactic stimulus)

- LTB4 EIA kit for quantification

Procedure:

Direct LTA4H Enzyme Inhibition:

- Incubate purified LTA4H with varying concentrations of this compound (1-100 μM) for 15-30 minutes.

- Add LTA4 substrate and monitor conversion to LTB4.

- Calculate IC₅₀ values for both epoxide hydrolase and aminopeptidase activities of LTA4H.

LTB4 Production in Neutrophils:

- Isolate neutrophils from mouse bone marrow.

- Pre-treat cells with this compound (1-50 μM) for 1-2 hours.

- Stimulate with calcium ionophore A23187 to activate AA pathway.

- Measure LTB4 release in supernatant using EIA kit.

Neutrophil Migration Assay:

- Place this compound-pre-treated neutrophils in upper chamber of transwell system.

- Add fMLP to lower chamber as chemoattractant.

- Incubate for appropriate time (typically 1-2 hours).

- Count neutrophils migrated to lower chamber using hemocytometer or flow cytometry.

Notes: The anti-inflammatory effects through LTA4H inhibition may contribute indirectly to this compound's neuroprotective properties by reducing neuroinflammation.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action Signaling Pathway

Experimental Workflow for this compound Research

Research Applications and Implications

Alzheimer's Disease Research

The primary application of this compound currently centers on Alzheimer's disease therapeutics. Researchers can utilize the provided protocols to:

- Investigate epigenetic mechanisms in neurodegenerative diseases

- Explore STIM pathway modulation as a therapeutic strategy

- Develop combination therapies targeting multiple AD pathologies simultaneously

- Validate Class IIb HDAC selectivity for reduced side effect profiles

Inflammation and Autoimmunity Research

Beyond neurodegeneration, this compound's anti-inflammatory properties through LTA4H inhibition suggest applications in:

- Acute inflammatory conditions (e.g., acute lung injury) [3]

- Autoimmune disease models

- Neutrophil-mediated inflammatory conditions

- Epigenetic immunomodulation studies

Limitations and Future Directions

Current research on this compound, while promising, has several limitations that warrant consideration in future studies:

- Most evidence comes from acute Aβ-induced models rather than chronic, progressive AD models that might better mimic human disease progression.

- The precise molecular targets within the STIM pathway require further elucidation to optimize therapeutic targeting.

- Long-term safety profiles and potential off-target effects need comprehensive assessment despite the reported selectivity.

- Bioavailability and blood-brain barrier penetration parameters require optimization for clinical translation.

Future research should focus on chronic disease models, combination therapies with existing AD treatments, and structural optimization of this compound derivatives for enhanced potency and selectivity.

References

Bufexamac in Alzheimer's Disease Research: Application Notes

Background and Rationale Bufexamac is a selective Class IIb Histone Deacetylase (HDAC) inhibitor [1] [2]. Epigenetic dysregulation, including aberrant HDAC activity, is implicated in the pathogenesis of Alzheimer's disease (AD). Targeting HDACs, particularly those involved in neuroinflammation and neurodegeneration, offers a potential therapeutic strategy. The selectivity of this compound for Class IIb HDACs may reduce off-target effects associated with broader-spectrum HDAC inhibitors [1].

Key Findings in an Aβ-Induced Rat Model Studies have demonstrated that this compound treatment can ameliorate core deficits in an AD-like model. The table below summarizes the primary outcomes observed in Aβ-injected rats after an 8-day treatment course [1] [2].

| Assessment Category | Key Parameters Measured | Main Effects of this compound |

|---|---|---|

| Behavior & Cognition | Cognitive function, anxiety, depression | Marked improvement in cognitive impairments; alleviation of anxiety- and depression-like behaviors [1] [2]. |

| Neuropathology | Neuronal count & structure (H&E staining) | Increased healthy neuron count; improved neuronal structure in the hippocampus [2]. |

| Biomarkers | GFAP, Iba1 (Neuroinflammation) | Regulation of astrocyte and microglia activation markers [1] [2]. |

| Histone & α-tubulin acetylation | Increased acetylation levels, indicating enhanced HDAC inhibition [1] [2]. | |

| STIM pathway proteins | Decreased expression of proteins in the Stromal Interaction Molecule (STIM) pathway [1] [2]. | |

| Monoamine Oxidase (MAO) activity | Lowered MAO enzyme activity [1] [2]. |

Detailed Experimental Protocol

This protocol outlines the methodology for assessing the efficacy of this compound in an Aβ25-35-induced rat model of Alzheimer's disease, based on the referenced studies [1] [2].

1. Animal Model Preparation

- Animals: Use male rats (e.g., Sprague-Dawley or Wistar).

- AD Model Induction:

- Intracerebroventricular (ICV) or intrahippocampal injection of Aβ25–35 peptide (e.g., aggregated form) to induce AD-like neuropathology.

- Include control groups: a sham group (injected with a vehicle solution) and an untreated Aβ-injected group.

2. Drug Treatment Regimen

- Treatment: Administer This compound at a dose of 20 μg per rat.

- Route of Administration: Intracerebroventricular (ICV) injection or another appropriate route as used in the primary study.

- Treatment Duration: 8 days.

- Control Groups: Ensure one group of Aβ-injected rats receives a vehicle control instead of this compound.

3. Behavioral Testing Battery Perform behavioral assays to assess cognitive and psychiatric symptoms. The following sequence is recommended:

- Open Field Test: Assesses general locomotor activity and anxiety-like behavior.

- Elevated Plus Maze: Specifically evaluates anxiety-like behavior.

- Forced Swim Test or Tail Suspension Test: Measures depression-like behavior.

- Morris Water Maze or Novel Object Recognition Test: Evaluates spatial learning, memory, and cognitive function.

4. Tissue Collection and Molecular Analysis